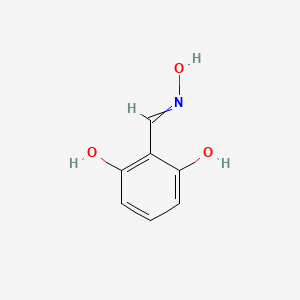
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine is a compound widely used in organic synthesis and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenylamino group and a tert-butoxycarbonyl (Boc) protecting group. The compound’s unique structure makes it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide with an amine . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods
In industrial settings, the synthesis of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine can be scaled up using continuous flow reactors. This approach enhances efficiency and productivity by allowing for continuous processing and easier separation of products . Solid acid catalysts, such as H-BEA zeolite, are often used to facilitate the deprotection of the Boc group under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The phenylamino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate are commonly used.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products Formed
Substitution Reactions: Products typically include substituted pyrrolidines with various functional groups.
Deprotection Reactions: The major product is the free amine derivative of pyrrolidine.
Applications De Recherche Scientifique
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of peptide and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the phenylamino and Boc groups. The phenylamino group can act as a nucleophile, while the Boc group provides protection to the amine during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-N-Boc-4-(phenylamino)piperidine: Another Boc-protected amino compound used in organic synthesis.
1-N-Boc-®-(methylamino)-pyrrolidine: A similar compound with a methylamino group instead of a phenylamino group.
Uniqueness
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine is unique due to its specific stereochemistry and the presence of the phenylamino group, which imparts distinct reactivity and properties compared to other Boc-protected amino compounds .
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-anilinopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-13(11-17)16-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 |
Clé InChI |
NACSSYAFISGJHD-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)

![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
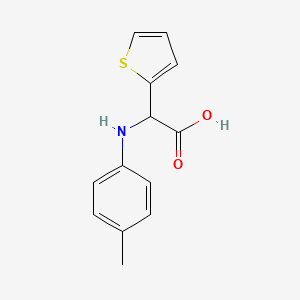

![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
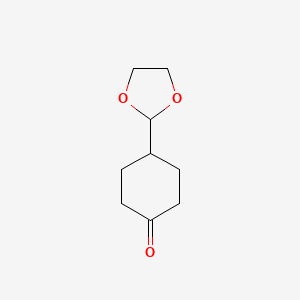
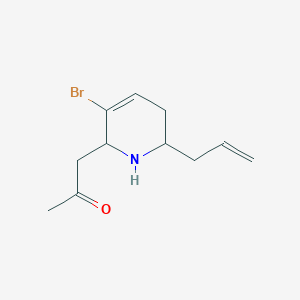
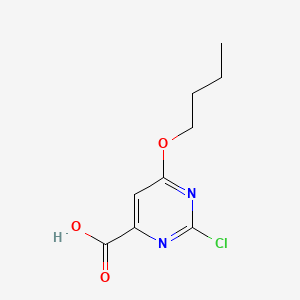
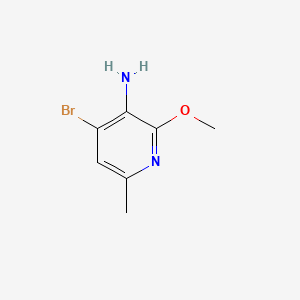
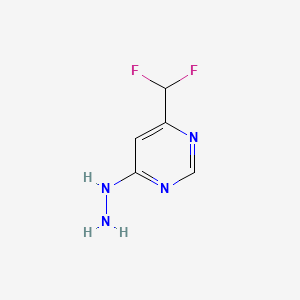
![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)

